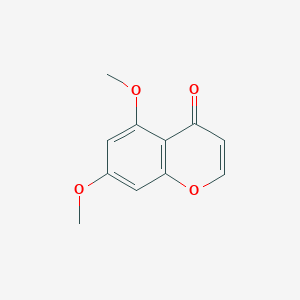

5,7-Dimethoxychromone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYBWRXYZHFNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)C=CO2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495247 | |

| Record name | 5,7-Dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59887-91-1 | |

| Record name | 5,7-Dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Plant Sources of 5,7-Dimethoxychromone

5,7-Dimethoxychromone is a naturally occurring chromone (B188151) found in specific plant species. Its isolation has been documented primarily from the Artemisia genus.

Research has identified 5,7-Dimethoxychromone as a constituent of Artemisia campestris subsp. maritima, a coastal subspecies of field wormwood found along the Atlantic coasts of Europe. britishandirishbotany.orgmyspecies.info In a notable study, 5,7-Dimethoxychromone, along with 5-Hydroxy-7-methoxychromone, was isolated from the acetone (B3395972) extract of the aerial parts of this plant. researchgate.netresearchgate.netresearchgate.net At the time of its discovery in this subspecies, it was classified as a new natural compound. researchgate.netresearchgate.netresearchgate.net The structures of these isolated chromones were elucidated using 1D and 2D NMR techniques. researchgate.netresearchgate.net

The isomeric compound, 6,7-Dimethoxychromone, has been identified in other plant species, highlighting the natural diversity of dimethoxychromone structures.

Jatropha podagrica : This ornamental and medicinal plant has been found to contain 6,7-Dimethoxychromone. researchgate.nettjnpr.org The compound was isolated from an aqueous methanol (B129727) extract of the plant's leaves and was identified as a potent allelochemical. researchgate.netgrafiati.com

Salicornia europaea : Also known as glasswort, this halophyte is another source of dimethoxychromones. tandfonline.com Specifically, 6,7-Dimethoxychromone has been isolated from the reddish stems of this plant. researchgate.netsci-hub.seresearchgate.net Its presence, along with other chromone derivatives, contributes to the complex phytochemical profile of this species. sci-hub.sentua.gr

Table 1: Natural Occurrence of Dimethoxychromones in Various Plant Species

| Compound Name | Plant Source | Plant Family | Reference(s) |

| 5,7-Dimethoxychromone | Artemisia campestris subsp. maritima | Asteraceae | researchgate.net, researchgate.net, researchgate.net |

| 6,7-Dimethoxychromone | Jatropha podagrica | Euphorbiaceae | researchgate.net, tjnpr.org, grafiati.com |

| 6,7-Dimethoxychromone | Salicornia europaea (glasswort) | Amaranthaceae | researchgate.net, sci-hub.se, tandfonline.com |

Lichens are symbiotic organisms known to produce a vast array of secondary metabolites, including chromones, which are typically formed through the polyketide pathway. tnenvis.nic.in While direct database entries for 5,7-Dimethoxychromone are not explicitly detailed in the provided search context, specialized lichen metabolite databases serve as crucial repositories for such information. These databases are instrumental in the identification of lichen-derived natural products. ebi.ac.uk

Examples of relevant databases include:

LIAS metabolites : An interactive database for the identification of secondary metabolites from lichens. lias.net

The Lichen DataBase (LDB) : A library containing high-resolution MS/MS spectra for hundreds of lichen metabolites, facilitating their identification in metabolomic studies. ebi.ac.uk

Given that chromones are a known class of lichen substances, it is highly probable that various dimethoxychromone isomers are cataloged within these and other similar databases, which now contain spectra for over 650 compounds. ebi.ac.ukresearchgate.net

Advanced Isolation and Purification Techniques

The isolation of 5,7-Dimethoxychromone and related compounds from their natural sources relies on a combination of extraction and chromatographic methods.

Chromatography is a fundamental technique for separating and purifying components from a mixture. nih.govkhanacademy.org For chromones, several advanced methods are employed:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a widely used method for the analysis and isolation of chromones. sielc.com It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.

Reverse-Phase Flash Chromatography (RP-FC) : This technique has been effectively used for the one-step isolation of chromones from plant extracts, such as those from Aloe barbadensis. tandfonline.comnih.gov It is an environmentally friendly procedure that can yield high-purity compounds in a short time. tandfonline.com

Medium-Pressure Liquid Chromatography (MPLC) : Often used as a preliminary separation step, reverse-phase MPLC (RP-MPLC) can process larger quantities of crude extract. researchgate.nettandfonline.com

High Performance Counter-Current Chromatography (HPCCC) : This is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, preventing the irreversible adsorption of the product. mdpi.com It has been successfully combined with RP-MPLC to isolate and purify chromones from the n-butanol extract of Saposhnikovia divaricata. researchgate.nettandfonline.com

These methods enable the efficient separation of individual chromones from complex plant extracts with high purity. researchgate.nettandfonline.combioanalysis-zone.com

The initial step in isolating chromones is the extraction from raw plant material. The choice of solvent and method is critical for maximizing yield.

Solvent Extraction : The selection of a solvent is based on the polarity of the target compound. nih.gov For the isolation of 5,7-Dimethoxychromone from Artemisia campestris subsp. maritima, an acetone extract was used. researchgate.netresearchgate.net In the case of 6,7-Dimethoxychromone from Jatropha podagrica, an aqueous methanol extract was employed. researchgate.netgrafiati.com

Conventional Extraction Methods :

Maceration : This simple technique involves soaking the plant material in a solvent at room temperature for an extended period. foodresearchlab.comdergipark.org.tr

Soxhlet Extraction : A continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. foodresearchlab.com

Non-Conventional (Modern) Extraction Methods :

Ultrasound-Assisted Extraction (UAE) : Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures. nih.govfoodresearchlab.com

Microwave-Assisted Extraction (MAE) : Employs microwave energy to heat the solvent and plant material, significantly reducing extraction time and solvent volume. nih.gov

Table 2: Summary of Isolation and Purification Techniques for Chromones

| Technique | Principle | Application Example | Reference(s) |

| Acetone Extraction | Solvent extraction based on polarity. | Isolation of 5,7-Dimethoxychromone from Artemisia campestris subsp. maritima. | researchgate.net, researchgate.net |

| Aqueous Methanol Extraction | Solvent extraction using a polar solvent mixture. | Isolation of 6,7-Dimethoxychromone from Jatropha podagrica. | researchgate.net, grafiati.com |

| Reverse-Phase HPLC (RP-HPLC) | Chromatographic separation based on hydrophobicity. | General analysis and separation of chromones. | sielc.com |

| Reverse-Phase Flash Chromatography (RP-FC) | Preparative liquid chromatography with a non-polar stationary phase. | One-step purification of chromones from Aloe barbadensis. | tandfonline.com, nih.gov |

| High Performance Counter-Current Chromatography (HPCCC) | All-liquid separation technique based on differential partitioning. | Purification of chromones from Saposhnikovia divaricata. | researchgate.net, tandfonline.com |

Synthetic Strategies and Methodologies for 5,7 Dimethoxychromone and Its Derivatives

Classical and Contemporary Chromone (B188151) Synthesis Routes

Several foundational reactions have been established for the general synthesis of the chromone ring system. These methods typically involve the condensation and subsequent cyclization of phenolic precursors.

The Simonis condensation is a classical method for synthesizing chromones from the reaction of phenols and β-ketoesters. ijrar.orguniven.ac.za The reaction is typically carried out in the presence of a strong condensing agent, such as phosphorus pentoxide (P₂O₅) or phosphoric acid, which facilitates the cyclization. univen.ac.za In this reaction, the ketone group of the β-ketoester is activated by the condensing agent, allowing it to react with the hydroxyl group of the phenol. Following this, the ester group is activated for an electrophilic attack on the aromatic ring, leading to the formation of the chromone structure. wikipedia.org The choice of reactants can influence the outcome; for instance, the presence of alkyl groups at the α-position of the β-ketoester tends to favor the formation of a chromone over a coumarin, which can sometimes be a competing product. ijrar.org

The Kostanecki-Robinson reaction provides a pathway to chromones and flavones through the acylation of o-hydroxyaryl ketones. wikipedia.org The process occurs in two main steps: first, the o-hydroxyaryl ketone is treated with an aliphatic or aromatic acid anhydride (B1165640) and its corresponding sodium salt to form a β-diketone intermediate via a Claisen-type condensation. wikipedia.orgcore.ac.uk In the second step, this intermediate undergoes acid-catalyzed cyclization to yield the final chromone product. core.ac.uk When an aromatic anhydride is used, the reaction specifically produces flavones, which are 2-phenyl substituted chromones. wikipedia.org The mechanism involves O-acylation of the phenol, followed by an intramolecular aldol (B89426) condensation to form a hydroxydihydrochromone, and finally, elimination of the hydroxyl group to create the pyrone ring. wikipedia.org

The Baker-Venkataraman rearrangement is a versatile two-step method for synthesizing chromones and flavones from o-hydroxyacetophenones. wikipedia.org The first step involves the conversion of the o-hydroxyacetophenone to a 2-acyloxyacetophenone. This ester then undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone. wikipedia.orgalfa-chemistry.com This rearrangement is highly valued for its ability to regioselectively construct the 1,3-dicarbonyl unit ortho to the phenolic hydroxyl group. alfa-chemistry.com The resulting o-hydroxyaryl 1,3-diketone is then subjected to acid-catalyzed cyclodehydration to afford the chromone or flavone (B191248) core structure. wikipedia.orgalfa-chemistry.com

Table 1: Overview of Classical Chromone Synthesis Routes

| Reaction Name | Starting Materials | Key Reagents | Intermediate/Product Type |

|---|---|---|---|

| Simonis Condensation | Phenol, β-Ketoester | Phosphorus Pentoxide (P₂O₅) | Chromone |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl Ketone, Acid Anhydride | Base, then Acid | β-Diketone, then Chromone/Flavone |

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Acylating Agent | Base, then Acid | 1,3-Diketone, then Chromone/Flavone |

Directed Synthesis of the 5,7-Dimethoxychromone Core Structure

The synthesis of the specific 5,7-dimethoxychromone framework requires careful selection of precursors and optimization of reaction conditions to ensure the correct substitution pattern on the final molecule.

The most critical precursor for the synthesis of 5,7-dimethoxychromone and its C-2 substituted derivatives is 2'-hydroxy-4',6'-dimethoxyacetophenone . core.ac.ukasianpubs.org This starting material contains the necessary oxygenation pattern on the aromatic ring that will become the A-ring of the chromone.

This precursor is typically prepared from phloroacetophenone (2',4',6'-trihydroxyacetophenone) through selective methylation. datapdf.comias.ac.in For example, reacting 2',4',6'-trihydroxyacetophenone (B23981) with two equivalents of dimethyl sulfate (B86663) in the presence of anhydrous potassium carbonate (K₂CO₃) in acetone (B3395972) can yield 2'-hydroxy-4',6'-dimethoxyacetophenone. datapdf.com The resistance of the 2'-hydroxyl group to methylation under these conditions is a key feature of its chemistry, attributed to strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl oxygen. This chelation makes the 2'-hydroxyl group significantly less nucleophilic than the hydroxyls at the 4' and 6' positions. datapdf.com

The condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with various reagents is the primary strategy to build the chromone's pyrone ring. For instance, its reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an enaminoketone, which is a versatile intermediate for further transformations. mdpi.com

Once the precursor, 2'-hydroxy-4',6'-dimethoxyacetophenone, is obtained, the final step is the formation of the pyrone ring via a cyclization reaction. The specific mechanism depends on the chosen synthetic route.

One common method involves a base-catalyzed condensation with an ester, followed by acid-catalyzed cyclization. For example, the synthesis of 2-isopropyl-5,7-dimethoxychromone was achieved by reacting 2'-hydroxy-4',6'-dimethoxyacetophenone with ethyl isobutyrate. core.ac.uk The reaction was performed using sodium ethoxide (NaOEt) as the base, generated in situ from sodium metal in dry ethanol, which facilitates the initial condensation. The resulting intermediate is then cyclized to the chromone. core.ac.uk

Another powerful cyclization strategy involves the oxidative cyclization of a chalcone (B49325) intermediate. Chalcones are prepared by the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025). For the synthesis of flavones (2-phenyl-chromones), 2'-hydroxy-4',6'-dimethoxyacetophenone is condensed with an appropriate benzaldehyde in the presence of a base like potassium hydroxide (B78521) (KOH). asianpubs.org The resulting 2'-hydroxy-chalcone can then be cyclized. A modern and efficient method for this cyclization uses a catalytic amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. asianpubs.org

Optimization of these cyclization reactions is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time. For instance, in the synthesis of a tetramethoxychalcone, switching the solvent from methanol (B129727) to N,N-dimethylformamide (DMF) increased the yield from 68.9% to 91.1% and dramatically reduced the reaction time from 24 hours to 4 hours. asianpubs.org During the subsequent iodine-catalyzed cyclization, it was found that heating the reaction at 130-140 °C for exactly 45 minutes gave the highest yield (91.5%); longer reaction times led to the formation of impurities. asianpubs.org Such optimization efforts are essential for developing efficient and scalable synthetic routes. whiterose.ac.uknih.gov

Table 2: Research Findings on the Synthesis of 5,7-Dimethoxychromone Derivatives

| Derivative | Precursor | Reagents | Yield | Reference |

|---|---|---|---|---|

| 2-Isopropyl-5,7-dimethoxychromone | 2'-hydroxy-4',6'-dimethoxyacetophenone | Ethyl isobutyrate, NaOEt | 40% | core.ac.uk |

| 2-Benzyl-5,7-dimethoxychromone | 2'-hydroxy-4',6'-dimethoxyacetophenone | Ethyl phenylacetate, NaH | 60% | datapdf.com |

| 3',4',5,7-Tetramethoxyflavone | 2'-hydroxy-4',6'-dimethoxyacetophenone | 3,4-Dimethoxybenzaldehyde, KOH, then I₂/DMSO | 91.5% (cyclization step) | asianpubs.org |

| 3-Iodo-5,7-dimethoxychromone | 2'-hydroxy-4',6'-dimethoxyacetophenone | DMF-DMA, then I₂ | 29% | mdpi.com |

Synthetic Approaches to C-2 Substituted 5,7-Dimethoxychromone Derivatives

The synthesis of C-2 substituted 5,7-dimethoxychromone derivatives, such as 2-isopropyl-5,7-dimethoxychromone and 2-ethyl-5,7-dimethoxychromone, is a key area of research due to the potential biological activities of these compounds. core.ac.uk A common and effective method involves the condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with various ethyl carboxylate esters. core.ac.uk

A general approach to synthesizing these derivatives begins with the selective methylation of 2',4',6'-trihydroxyacetophenone. acs.org Reaction with two equivalents of dimethyl sulfate in the presence of anhydrous potassium carbonate in acetone yields 2'-hydroxy-4',6'-dimethoxyacetophenone. datapdf.com This intermediate is then subjected to a condensation reaction with an appropriate ethyl ester, such as ethyl isobutyrate for the synthesis of 2-isopropyl-5,7-dimethoxychromone, in the presence of a base like sodium ethoxide. core.ac.ukdatapdf.com The subsequent cyclization of the resulting diketone, often facilitated by treatment with acetic acid and sulfuric acid, affords the desired C-2 substituted 5,7-dimethoxychromone derivative. acs.org

For instance, the synthesis of 2-isopropyl-5,7-dimethoxychromone is achieved by reacting 2'-hydroxy-4',6'-dimethoxyacetophenone with ethyl isobutyrate. core.ac.ukdatapdf.com Similarly, using ethyl propionate (B1217596) in the condensation step leads to the formation of 2-ethyl-5,7-dimethoxychromone. researchgate.net These synthetic routes have been shown to produce the target compounds in good yields. core.ac.uk

Table 1: Synthesis of C-2 Substituted 5,7-Dimethoxychromone Derivatives

| Derivative | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| 2-Isopropyl-5,7-dimethoxychromone | 2'-Hydroxy-4',6'-dimethoxyacetophenone, Ethyl isobutyrate | Sodium ethoxide, Acetic acid, Sulfuric acid | core.ac.ukdatapdf.com |

| 2-Ethyl-5,7-dimethoxychromone | 2'-Hydroxy-4',6'-dimethoxyacetophenone, Ethyl propionate | Sodium ethoxide, Acetic acid, Sulfuric acid | researchgate.net |

Synthesis of Halogenated 5,7-Dimethoxychromone Derivatives (e.g., 3-Iodo-5,7-dimethoxychromone)

The synthesis of halogenated derivatives, particularly 3-iodo-5,7-dimethoxychromone, is of significant interest as these compounds serve as crucial intermediates for further functionalization, for example, in cross-coupling reactions. mdpi.comnih.gov A common method for the synthesis of 3-halochromones is Gammill's protocol, which involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminoketone. mdpi.comresearchgate.net This intermediate then undergoes a halogen-mediated ring closure to yield the corresponding 3-halochromone. mdpi.comresearchgate.net

Specifically for 3-iodo-5,7-dimethoxychromone, the synthesis can start from 2'-hydroxy-4',6'-dimethoxyacetophenone. The reaction with DMF-DMA would yield the corresponding enaminoketone. Subsequent treatment with an iodine source, such as iodine in chloroform (B151607), facilitates the cyclization and iodination to produce 3-iodo-5,7-dimethoxychromone. mdpi.comresearchgate.net However, it has been reported that the synthesis of 3-iodo-5,7-dimethoxychromone from the corresponding enaminoketone can result in a poor yield of 29%. mdpi.comnih.gov This highlights a potential challenge in this synthetic route.

An alternative approach involves the direct halogenation of the chromone ring. mdpi.com However, the specifics of this method for 5,7-dimethoxychromone are not detailed in the provided context. Once synthesized, 3-iodo-5,7-dimethoxychromone can be utilized in various chemical transformations. For example, it has been used in reactions with 1-phenylpiperazine (B188723) in the presence of potassium carbonate to synthesize other derivatives. i-repository.net

Suzuki-Miyaura Cross-Coupling Reactions in Chromone Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org In the context of chromone chemistry, it is particularly valuable for the synthesis of C-3 and C-2 substituted derivatives. mdpi.com This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org

3-Halochromones, such as 3-iodochromone and 3-bromochromone, are readily available precursors for Suzuki-Miyaura reactions, allowing for the introduction of various aryl groups at the C-3 position to generate isoflavone (B191592) analogues. mdpi.comnih.gov While the synthesis of 3-iodo-5,7-dimethoxychromone has been reported with low yields, its subsequent use in Suzuki-Miyaura coupling reactions allows for the creation of a diverse library of compounds for biological screening. mdpi.com For instance, substituted 3-iodochromones have been coupled with various arylboronic acids to synthesize a series of isoflavones. mdpi.com

The application of the Suzuki-Miyaura reaction has also been extended to the synthesis of C-2 substituted chromones. The primary challenge in this approach is the accessibility of the required 2-halochromone precursors. mdpi.com Despite this difficulty, the palladium-catalyzed coupling of 2-chlorochromone with arylboronic acids has been successfully demonstrated. mdpi.com The reaction can also be used to prepare biflavonoids by coupling a flavonoid boronate with a halogenated flavone. mdpi.com

Chemoenzymatic and Biocatalytic Synthesis Approaches (Conceptual)

While specific examples for the chemoenzymatic synthesis of 5,7-dimethoxychromone are not prevalent in the provided search results, the broader field of biocatalysis offers promising conceptual approaches. Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create complex molecules. nih.govhelmholtz-hips.de

Conceptually, enzymes could be employed for key steps in the synthesis of the 5,7-dimethoxychromone scaffold or its precursors. For instance, lipases, known for their catalytic promiscuity, have been used in the efficient synthesis of 3-hydroxychromones through an oxidative cyclization process. tandfonline.comresearchgate.net This enzymatic method offers advantages such as mild reaction conditions and environmental friendliness. tandfonline.com A similar biocatalytic strategy could potentially be adapted for the synthesis of hydroxylated precursors of 5,7-dimethoxychromone, which could then be methylated chemically.

Furthermore, enzymes could be utilized for the selective functionalization of the chromone core. For example, enzymatic hydroxylation of a chromone backbone at specific positions could provide intermediates that are otherwise difficult to obtain through traditional chemical methods. nih.gov The resulting hydroxylated chromones could then be selectively methylated to yield derivatives like 5,7-dimethoxychromone. The use of enzymes in cascade reactions, where multiple transformations are carried out in a single pot, represents another advanced conceptual approach for the efficient synthesis of complex chromone derivatives. nih.govumich.edu

Development of Hybrid Molecules Incorporating 5,7-Dimethoxychromone Moieties

The development of hybrid molecules, which covalently link two or more pharmacophores, is a growing strategy in drug discovery to create compounds with improved or novel biological activities. nih.govmdpi.com The 5,7-dimethoxychromone scaffold, with its known biological potential, is an attractive component for the design of such hybrid molecules. ontosight.aiconicet.gov.ar

One approach to creating hybrid molecules involves coupling the 5,7-dimethoxychromone moiety with other biologically active structures. For example, research has been conducted on synthesizing chromone-containing analogues of the HIV-1 protease inhibitor, ritonavir. core.ac.uk This involves coupling substituted chromone-2-carboxylic acids with a hydroxyethylene dipeptide isostere. core.ac.uk While the specific use of 5,7-dimethoxychromone in this context is not explicitly detailed, it represents a viable strategy.

The synthesis of such hybrids often relies on robust coupling reactions. For instance, palladium-catalyzed reactions are instrumental in linking different molecular fragments. rsc.orgrsc.org A palladium-catalyzed [2 + 2 + 1] domino annulation of 3-iodochromones with other reactants has been described to create complex polycyclic compounds containing a chromone core. rsc.orgrsc.org This methodology could be applied to 3-iodo-5,7-dimethoxychromone to generate novel hybrid structures. The versatility of the chromone ring allows for its incorporation into a wide range of hybrid structures, aiming to target multiple biological pathways or to enhance the pharmacological profile of the parent molecules. nih.govresearchgate.netmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 5,7-Dimethoxychromone. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the chemical environment, connectivity, and spatial relationships of the protons and carbons within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 5,7-Dimethoxychromone exhibits characteristic signals that correspond to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct peaks are observed for the aromatic protons, the vinyl proton at position 3, and the methoxy (B1213986) group protons.

The two methoxy groups at positions 5 and 7 give rise to sharp singlets. For instance, in one study, these were observed at δ 3.83 (3H, s, OCH₃) and δ 3.89 (3H, s, OCH₃). datapdf.com The vinyl proton at the C-3 position typically appears as a singlet, with a reported chemical shift of around δ 5.96 ppm. datapdf.com The aromatic protons at C-6 and C-8 are observed as doublets due to meta-coupling, with chemical shifts reported at approximately δ 6.30 (1H, d, J = 2.0 Hz, H-6) and δ 6.37 (1H, d, J = 2.1 Hz, H-8). datapdf.com

Table 1: ¹H NMR Chemical Shift Data for 5,7-Dimethoxychromone

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-3 | 5.96 | s | - |

| H-6 | 6.30 | d | 2.0 |

| H-8 | 6.37 | d | 2.1 |

| 5-OCH₃ | 3.83 | s | - |

| 7-OCH₃ | 3.89 | s | - |

| Data obtained in CDCl₃ at 400 MHz datapdf.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of 5,7-Dimethoxychromone, distinct signals are observed for the carbonyl carbon, the olefinic carbons of the pyrone ring, the aromatic carbons, and the methoxy carbons.

The carbonyl carbon (C-4) is the most downfield signal, typically appearing around δ 177.4 ppm. datapdf.com The carbons of the heterocyclic ring, C-2 and C-3, resonate at approximately δ 164.8 and δ 112.1 ppm, respectively. datapdf.com The aromatic carbons show a range of chemical shifts, with the oxygen-substituted carbons (C-5, C-7, and C-8a) appearing at lower field. For example, reported values include δ 160.9 (C-5), δ 163.8 (C-7), and δ 160.1 (s, C-8a). datapdf.com The aromatic carbons C-6 and C-8 appear at δ 96.0 and δ 92.7 ppm, respectively, while C-4a is observed around δ 109.0 ppm. datapdf.com The two methoxy carbons give rise to signals at approximately δ 55.6 and δ 56.3 ppm. datapdf.com Some studies have noted the coincidence of the two methoxy carbon signals. datapdf.com

Table 2: ¹³C NMR Chemical Shift Data for 5,7-Dimethoxychromone

| Carbon | Chemical Shift (δ ppm) |

| C-2 | 164.8 |

| C-3 | 112.1 |

| C-4 | 177.4 |

| C-4a | 109.0 |

| C-5 | 160.9 |

| C-6 | 96.0 |

| C-7 | 163.8 |

| C-8 | 92.7 |

| C-8a | 160.1 |

| 5-OCH₃ | 55.6 |

| 7-OCH₃ | 56.3 |

| Data obtained in CDCl₃ at 100 MHz datapdf.com |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. sdsu.edu In 5,7-Dimethoxychromone, a COSY spectrum would confirm the meta-coupling between the H-6 and H-8 protons. core.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). libretexts.orglibretexts.org For 5,7-Dimethoxychromone, an HMQC or HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal, H-6 to C-6, H-8 to C-8, and the methoxy protons to their respective methoxy carbons. core.ac.uk

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS/HREIMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental composition. For 5,7-Dimethoxychromone (C₁₁H₁₀O₄), the calculated exact mass is 206.0579. Experimental HREIMS data for a related compound, 2-benzyl-5,7-dimethoxychromone, showed a measured m/z of 296.1050, which is in close agreement with the calculated value of 296.1049 for its molecular formula C₁₈H₁₆O₄. datapdf.com Such precise mass measurements are crucial for confirming the molecular formula of 5,7-Dimethoxychromone and distinguishing it from isomers.

Analysis of Electron-Impact Mass Spectrometric Fragmentation Patterns

Electron-impact (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

For chromone (B188151) derivatives, common fragmentation pathways include retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like carbon monoxide (CO) and formaldehyde (B43269) (HCHO) from methoxy groups. core.ac.uk In the mass spectrum of 2-isopropyl-5,7-dimethoxychromone, a related compound, the molecular ion peak is the base peak at m/z 248. core.ac.uk Major fragmentation pathways involve the loss of a hydrogen atom followed by decarbonylation, and the loss of formaldehyde from the methoxy groups. core.ac.uk The RDA fragmentation of the chromone nucleus is also a characteristic feature. core.ac.uk While specific fragmentation data for 5,7-Dimethoxychromone itself is less detailed in the provided context, the fragmentation patterns of its derivatives suggest that similar pathways would be expected. datapdf.comcore.ac.uk

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. The resulting spectrum provides critical information about the functional groups present. The IR spectrum of 5,7-dimethoxychromone is characterized by several key absorption bands. A particularly strong and sharp absorption is expected in the region of 1650-1665 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the γ-pyrone ring. acs.orgdatapdf.com This peak is a hallmark of the chromone core.

The aromatic nature of the benzene (B151609) ring fused to the pyrone system gives rise to characteristic C=C stretching vibrations, which are typically observed in the 1450-1600 cm⁻¹ region. nih.gov Specifically, bands around 1583 cm⁻¹ and 1495 cm⁻¹ can be attributed to these aromatic ring vibrations. nih.gov

The presence of the two methoxy groups introduces distinct C-O stretching vibrations. Asymmetric and symmetric C-O-C stretching from the aryl ether linkages would result in strong absorptions, typically found between 1000 cm⁻¹ and 1300 cm⁻¹. Bands observed in related structures around 1198 cm⁻¹ and 1093 cm⁻¹ are consistent with these types of vibrations. nih.gov Furthermore, C-H stretching vibrations from the aromatic ring and the methoxy groups are expected above 3000 cm⁻¹ and in the 2850-2950 cm⁻¹ range, respectively. Out-of-plane C-H bending vibrations often appear as strong bands in the 800-900 cm⁻¹ region, with a peak noted around 830 cm⁻¹ in a similar compound. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for 5,7-Dimethoxychromone and Related Structures

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1664 | C=O Stretch | Ketone (γ-Pyrone) |

| ~1583 | C=C Stretch | Aromatic Ring |

| ~1495 | C=C Stretch | Aromatic Ring |

| ~1198 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1093 | Symmetric C-O-C Stretch | Aryl Ether |

Data compiled from analogous structures reported in the literature. acs.orgnih.gov

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. researcher.life A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. scispace.com While specific experimental Raman data for 5,7-dimethoxychromone are not readily found in the surveyed literature, the expected spectrum can be inferred from its structural features.

For a related compound, chromone-3-carboxylic acid, theoretical and experimental Raman spectra have been analyzed, providing insight into the vibrational modes of the chromone core. researchgate.net Similar to IR, vibrations associated with the methoxy groups, such as C-O stretching and CH₃ rocking and stretching modes, would also contribute to the Raman spectrum of 5,7-dimethoxychromone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. msu.edu The chromone nucleus contains conjugated π-systems, which give rise to characteristic absorption bands. ufp.pt The UV-Vis spectrum of 5,7-dimethoxychromone is expected to show absorptions resulting from π→π* and n→π* electronic transitions.

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-intensity absorptions. The n→π* transitions, involving the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital, are of lower intensity. msu.edu

For chromone derivatives, the absorption maxima (λmax) are influenced by the substitution pattern on the aromatic ring. In a related compound, 2,6-dimethoxychromone, UV absorption maxima in methanol (B129727) were reported at 216 nm, 262 nm, and 285 nm. scispace.com Another similar structure, (E)-5,7-dimethoxy-3-(4ʹ-methylthiobenzylidene)-4-chromanone, showed a λmax at 346 nm in methanol, with the shift to a longer wavelength likely due to the extended conjugation from the benzylidene substituent. nih.gov Based on these data, 5,7-dimethoxychromone is expected to exhibit strong absorption bands in the ultraviolet region.

Table 2: UV-Vis Absorption Maxima for Related Chromone Structures in Methanol

| Compound | λmax (nm) |

|---|---|

| 2,6-Dimethoxychromone | 216, 262, 285 |

Data sourced from scientific literature. nih.govscispace.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. acs.orgresearchgate.net By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically reconstructed into a detailed molecular structure, providing definitive information on bond lengths, bond angles, and torsional angles. rsc.org

For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. However, 5,7-dimethoxychromone is an achiral molecule, meaning it does not have a non-superimposable mirror image, and thus the concept of absolute stereochemistry is not applicable.

While a specific crystal structure for 5,7-dimethoxychromone was not identified in the surveyed literature, studies on other chromone derivatives reveal key structural features. acs.orgresearchgate.netrsc.org The fused chromone ring system is generally found to be planar or nearly planar. X-ray analysis would definitively establish the planarity of the bicyclic core in 5,7-dimethoxychromone and determine the precise conformation of the two methoxy substituents relative to the aromatic ring. Furthermore, the crystal packing arrangement, governed by intermolecular forces such as hydrogen bonds and π–π stacking interactions, would be elucidated, providing insight into the solid-state properties of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of a molecule's electronic structure and related properties. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a system.

Molecular Orbital Theory (e.g., Semi-empirical, Ab Initio, Density Functional Theory)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. A smaller gap generally indicates higher reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can determine the energies of the HOMO and LUMO, providing insights into how a molecule will interact with other species. For complex organic molecules, DFT methods like B3LYP are often employed to calculate properties such as electronic absorption spectra and to map the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. While specific DFT calculations for 5,7-Dimethoxychromone are not detailed in the available literature, this theoretical framework is essential for predicting its electronic behavior and reactivity.

Conformational Analysis and Energy Landscapes (e.g., Molecular Mechanics Force Field Calculations)

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to map its potential energy landscape. This landscape reveals the relative energies of different conformers and the energy barriers for converting between them.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It employs "force fields," which are sets of parameters and equations that define the potential energy of a molecule based on the positions of its atoms. Force fields like AMBER (Assisted Model Building with Energy Refinement) and GAFF (General AMBER Force Field) are commonly used for organic molecules to perform energy minimizations and explore conformational space. For a molecule like 5,7-Dimethoxychromone, this analysis would involve rotating its flexible bonds (such as those of the methoxy (B1213986) groups) to find the lowest-energy structures. For instance, a conformational analysis of the related compound 5,7-dimethoxycoumarin using DFT revealed two stable conformers with a very small energy difference between them. A similar analysis for 5,7-Dimethoxychromone would be crucial for understanding its preferred shapes, which in turn influences its biological activity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Prediction of Ligand-Receptor Binding Modes and Affinities (e.g., against SARS-CoV-2 Mpro and Spike RBDs)

Recent in silico studies have explored the potential of chromone (B188151) derivatives, including 5,7-Dimethoxychromone, as inhibitors of key SARS-CoV-2 proteins: the main protease (Mpro) and the Receptor-Binding Domain (RBD) of the spike protein. nanobioletters.com These proteins are critical for the virus's life cycle and its entry into human cells. nanobioletters.com

Molecular docking simulations are used to predict the binding affinity, typically expressed as a binding energy score in kcal/mol, where a more negative value indicates a stronger interaction. jksus.org These studies position the ligand within the protein's active site and calculate the most energetically favorable binding pose. For 5,7-Dimethoxychromone and other chromones, docking studies have identified potential interactions with key amino acid residues in the active sites of both Mpro and the spike protein's RBD. nanobioletters.com

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Chromone-142 (a 5-hydroxychromone derivative) | SARS-CoV-2 Mpro | -9.1 |

| Nirmatrelvir (Reference Drug) | SARS-CoV-2 Mpro | -8.4 |

| Dipyridamole (Reference Drug) | SARS-CoV-2 Mpro | -7.9 |

| Chromone-129 (5-Hydroxy-chromone-7-rutinoside) | SARS-CoV-2 Spike RBD (Wild-Type) | -7.8 |

| Sessilifoside (Chromone-131) | SARS-CoV-2 Spike RBD (Alpha Variant) | -8.1 |

This table presents a selection of binding energies for various chromone derivatives and reference drugs against SARS-CoV-2 targets to illustrate the outcomes of molecular docking studies. For example, Chromone-142 showed a remarkable binding potential against Mpro, with a lower binding energy than known inhibitors like Nirmatrelvir and Dipyridamole. nanobioletters.com

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability and conformational changes of the protein-ligand complex in a simulated physiological environment. nih.gov

Investigation of Dynamic Ligand-Protein Interactions and Stability

Following docking studies, MD simulations are often performed to validate the stability of the predicted binding poses. nanobioletters.com A key metric used in this analysis is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound within the active site and that the complex is structurally stable. nanobioletters.comresearchgate.netnih.gov

In studies involving chromones docked with SARS-CoV-2 proteins, MD simulations confirmed the stability of the complexes. nanobioletters.com The average RMSD values of the docked complexes were found to be low and consistent, indicating that the ligands bound efficiently and remained in the active pockets throughout the simulation. nanobioletters.com Another parameter, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues. Low RMSF values for the interacting residues suggest that the protein-ligand interaction is stable. nanobioletters.com These simulations provide strong evidence supporting the stability of the docked complexes and the potential of these compounds as effective inhibitors. nanobioletters.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development by reducing the costs and time associated with synthesizing and testing new chemical entities.

Another 3D-QSAR investigation focusing on chromone derivatives as monoamine oxidase (MAO) inhibitors also yielded a significant model with a squared correlation coefficient (R²) of 0.9064 and a cross-validated squared correlation coefficient (Q²) of 0.8239. These statistical values underscore the reliability and predictive power of the derived QSAR model in identifying key structural attributes for MAO inhibition.

Structure-activity relationship studies on chromone derivatives have highlighted the importance of specific substitutions on the chromone scaffold. For example, in studies of chromones as inhibitors of superoxide (B77818) anion generation from human neutrophils, it was observed that a methoxy group at the 7-position of the chromone ring significantly influences the compound's activity. This finding is particularly relevant for 5,7-Dimethoxychromone, suggesting that the methoxy groups at both the 5 and 7 positions are critical determinants of its biological activity profile. The presence of these groups can affect the molecule's electronic properties, hydrophobicity, and steric interactions with biological targets.

The general approach in QSAR involves selecting a series of related compounds, determining their biological activity, and then calculating various molecular descriptors (e.g., electronic, steric, hydrophobic). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that relates the descriptors to the activity.

Below is an illustrative data table showcasing the type of data used in a hypothetical QSAR study of chromone derivatives, where biological activity is correlated with different molecular descriptors.

| Compound | Biological Activity (IC50, µM) | LogP (Hydrophobicity) | Electronic Parameter (e.g., Hammett constant) | Steric Parameter (e.g., Taft's Es) |

| Chromone Derivative 1 | 15.2 | 2.5 | 0.1 | -0.2 |

| Chromone Derivative 2 | 8.5 | 3.1 | -0.2 | -0.5 |

| Chromone Derivative 3 | 22.1 | 2.2 | 0.3 | -0.1 |

| 5,7-Dimethoxychromone | Predicted Value | Calculated Value | Calculated Value | Calculated Value |

| Chromone Derivative 4 | 5.7 | 3.5 | -0.4 | -0.7 |

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR methodology that presents a purely algebraic approach to modeling the relationship between molecular structure and biological activity, moving away from traditional multi-regression techniques. The S-SAR method treats structural descriptors as vectors within a data space. This space is then transformed into a fully orthogonal space using the Gram-Schmidt algorithm.

The core of the S-SAR method lies in its ability to provide a determinant form of the SAR equation through coordinate transformation between the data and orthogonal spaces. A key innovation of the S-SAR framework is the introduction of the spectral norm as a valid replacement for the conventional correlation factor (R²). This approach not only yields the same analytical equations and correlation results as standard multivariate statistics but also offers the advantage of designing various SAR models through a "minimal spectral path" rule.

The S-SAR algorithm can be conceptually outlined as follows:

Data Representation : A set of N compounds is described by M structural parameters, forming a data matrix.

Orthogonalization : The columns of this data matrix, representing the structural descriptors, are transformed into an abstract orthogonal space. In this space, all predictor variables are independent by definition.

SAR Problem Solving : The structure-activity relationship is solved within this orthogonal space.

Coordinate Transformation : The solution is then transformed back to the initial data space to provide the final S-SAR equation.

This algebraic approach provides a robust tool for analyzing chemical-biological interactions and holds promise for future, more detailed computational investigations of specific compounds like 5,7-Dimethoxychromone.

Below is a conceptual table illustrating how data might be structured for an S-SAR analysis of chromone derivatives.

| Compound | Activity (A) | Descriptor 1 (D1) | Descriptor 2 (D2) | Descriptor 3 (D3) |

| Chromone Derivative 1 | 1.2 | 0.5 | 1.8 | -0.3 |

| Chromone Derivative 2 | 1.5 | 0.7 | 2.1 | -0.5 |

| Chromone Derivative 3 | 0.9 | 0.4 | 1.5 | -0.1 |

| 5,7-Dimethoxychromone | Experimental Value | Calculated Value | Calculated Value | Calculated Value |

| Chromone Derivative 4 | 1.8 | 0.9 | 2.5 | -0.8 |

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the biological activities of 5,7-Dimethoxychromone that strictly adheres to the requested outline. The existing research does not provide the specific data required for the majority of the outlined sections and subsections for this particular chemical compound.

Detailed investigations into the effects of 5,7-Dimethoxychromone on specific cancer cell lines, its precise anti-inflammatory pathways, and its antioxidant mechanisms are not sufficiently documented in publicly accessible scientific studies. While some research exists for related compounds or crude extracts containing various chromones, attributing these findings directly to 5,7-Dimethoxychromone would be scientifically inaccurate and speculative.

Therefore, to maintain a high standard of accuracy and avoid generating content that is not supported by direct evidence, the article cannot be created as requested. The specific data points for cytotoxicity against named cancer cell lines, inhibition of nitric oxide production, suppression of HMGB1 secretion, and reactive species scavenging by 5,7-Dimethoxychromone are not available in the retrieved search results.

Investigation of Biological Activities and Mechanisms in in Vitro Systems

Enzyme Inhibition Studies

5,7-Dimethoxychromone has demonstrated inhibitory effects against a range of enzymes implicated in various physiological and pathological processes. The following subsections summarize the research findings in this area.

Research has shown that 7-methoxyflavones, a class of compounds to which 5,7-dimethoxychromone belongs, exhibit inhibitory effects on phosphodiesterase 5 (PDE5). One study investigating the constituents of Kaempferia parviflora rhizome extract found that 5,7-dimethoxyflavone (B190784) was the most potent PDE5 inhibitor among the tested compounds, with a half-maximal inhibitory concentration (IC50) of 10.64 ± 2.09 µM. researchgate.net The study also highlighted that the presence of a methoxyl group at the C-5 position of the 7-methoxyflavone (B191842) structure was crucial for PDE5 inhibition. researchgate.net These findings suggest that 5,7-dimethoxyflavones could serve as a basis for developing new PDE5 inhibitors. researchgate.net

Another study on a flavone (B191248) isolated from Pistacia integerrima galls, specifically 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, demonstrated potent inhibition of phosphodiesterase 1 (PDE1). This compound exhibited an IC50 value of 13.55 µM against snake venom PDE1, which was significantly more potent than the standard inhibitor, EDTA (IC50 of 276.1 µM). nih.govresearchgate.net

A derivative of 5,7-dimethoxychromone, specifically 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone, has been shown to be a strong inhibitor of both α-glucosidase and α-amylase. nih.gov In one study, this compound, isolated from Portulaca oleracea L., displayed IC50 values of 15.03 ± 2.59 μM for α-glucosidase and 12.39 ± 2.16 μM for α-amylase. nih.gov These inhibitory activities were found to be more effective than that of acarbose, a known inhibitor of these enzymes. nih.gov The inhibition of these carbohydrate-digesting enzymes suggests a potential role in managing postprandial hyperglycemia. nih.gov

Glycosidase Inhibition by a 5,7-Dimethoxychromone Derivative

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| α-Glucosidase | 15.03 ± 2.59 | Acarbose |

| α-Amylase | 12.39 ± 2.16 | Acarbose |

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. While direct studies on 5,7-dimethoxychromone are limited, research on related chromone (B188151) derivatives provides insight into their potential as cholinesterase inhibitors. Chromone derivatives have been synthesized and evaluated for their ability to inhibit human AChE, with some compounds showing promising activity in the lower micromolar range. bohrium.com For instance, one synthesized chromone derivative, NSS-17, was identified as a potent AChE inhibitor with an IC50 value of 1.59 ± 0.02 μM. bohrium.com The cholinergic hypothesis of Alzheimer's disease suggests that inhibiting these enzymes can help restore acetylcholine (B1216132) levels in the brain. nih.gov

5-Lipoxygenase (5-LO) is a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Inhibition of this enzyme is a target for anti-inflammatory therapies. nih.gov While specific data on 5,7-dimethoxychromone's 5-LO inhibition is not detailed in the provided search results, the broader class of chromones has been investigated for this activity. For example, hydroxychromone compounds found in Tetracera indica leaves have shown potential as 5-LOX inhibitors in both in silico and in vitro studies. ui.ac.id The essential oils of Curcuma species, which contain terpenes and sesquiterpenes, are also known to be good inhibitors of the 5-LOX enzyme in vitro. nih.gov

β-Secretase 1 (BACE-1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.govnih.gov Consequently, BACE-1 is a prime therapeutic target. nih.govmdpi.com Studies have shown that polymethoxyflavones, which are structurally related to 5,7-dimethoxychromone, can act as inhibitors of BACE-1. researchgate.net For instance, nobiletin, tangeretin, and sinensetin (B1680974) from citrus peel extracts have demonstrated dose-dependent inhibition of BACE-1 at micromolar concentrations. researchgate.net Hesperidin, a flavanone (B1672756) glycoside, also exhibited potent BACE-1 inhibitory action with an IC50 of 16.99 ± 1.25 µM. nih.gov

BACE-1 Inhibition by Related Flavonoids

| Compound | IC50 (µM) |

|---|---|

| Hesperidin | 16.99 ± 1.25 |

| Hesperetin | 22.13 ± 1.81 |

| Naringenin | 30.31 ± 2.06 |

Antimicrobial Activity

In addition to enzyme inhibition, the antimicrobial properties of chromone derivatives have been explored. A study on 5,7-dihydroxychromone (B1664638), a related compound, isolated from peanut shells, demonstrated its ability to inhibit the growth of pathogenic fungi. nih.gov Specifically, it inhibited the radial growth of Rhizoctonia solani and Sclerotium rolfsii with I50 values of 18 and 26 µM, respectively. nih.gov

Furthermore, chromone derivatives have been recognized for their broader antimicrobial properties. nih.gov For example, a new chromone isolated from a marine sponge-associated fungus, Aspergillus sp. LS57, showed antibacterial activity. researchgate.net The ethyl acetate (B1210297) extract of this fungus, containing chromones, exhibited significant inhibition against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 7.8 µg/mL and also showed antifungal activity against Candida tropicalis (MIC 7.8 µg/mL) and Candida albicans (MIC 31.25 µg/mL). researchgate.net Another study on (E)-benzylidene-chroman-4-one showed fungicidal-like activity against various Candida species, with MIC values ranging from 62.5 µg/mL to 1000 µg/mL. nih.govmdpi.com

Antibacterial Efficacy

The investigation into the antibacterial properties of 5,7-dimethoxychromone and its closely related analogs has yet to yield significant positive results against pathogenic bacteria. A study involving the synthesis and antibacterial evaluation of 4'-methoxy-5,7-dimethoxyflavanone and 2-(4-butylphenyl)-5,7-dimethoxychroman-4-one, compounds with a similar core structure to 5,7-dimethoxychromone, found them to be unable to inhibit the growth of several pathogenic bacterial strains. uitm.edu.my The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these synthesized compounds were determined using the serial dilution method against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, with no inhibitory effects observed. uitm.edu.my

In contrast, research on a related compound, 5,7-dihydroxychromone, which differs by the presence of hydroxyl groups instead of methoxy (B1213986) groups, showed no effect on the growth of Bradyrhizobium sp. at a concentration of 10µM in a low mannitol (B672) medium. nih.gov When tested in a high mannitol medium, 5,7-dihydroxychromone initially inhibited the growth of Bradyrhizobium sp., but this effect was transient, with the growth of the treated bacteria reaching levels similar to the control after 120 hours. nih.gov

These findings suggest that the 5,7-dimethoxy substitution pattern on the chromone backbone may not confer potent antibacterial activity against the tested pathogenic strains. Further research is required to explore the antibacterial potential of 5,7-dimethoxychromone against a broader spectrum of bacteria.

Antifungal Properties (General Chromones)

The chromone scaffold is a recognized "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including antifungal properties. While specific studies on the antifungal efficacy of 5,7-dimethoxychromone are not extensively detailed in the available literature, the broader class of chromone derivatives has demonstrated significant potential in combating fungal infections.

Research has shown that various chromone derivatives exhibit a range of antifungal activities. For instance, a study on 5,7-dihydroxychromone, a related natural product found in peanut shells, demonstrated notable inhibitory effects against the soil pathogenic fungi Rhizoctonia solani and Sclerotium rolfsii. nih.gov The concentrations required to inhibit 50% of the fungal growth (I50) were 18 µM and 26 µM, respectively, indicating a potent antifungal action. nih.gov

This suggests that the chromone core can be a valuable template for the development of new antifungal agents. The specific substitutions on the chromone ring play a crucial role in determining the potency and spectrum of antifungal activity.

Antiprotozoal Activity (e.g., against Leishmania donovani promastigotes)

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern. The search for new and effective antileishmanial agents has led to the investigation of various natural and synthetic compounds, including those with a chromone core. While direct studies on the activity of 5,7-dimethoxychromone against Leishmania donovani are limited, research on related chromone derivatives has shown promising results.

A study focused on the synthesis of chromone-peptidyl hybrids identified compounds with potential antileishmanial activity against L. donovani promastigotes. nih.gov Among the synthesized hybrids, those featuring a 7-methoxy-substituted chromone moiety, which is structurally related to 5,7-dimethoxychromone, were found to be active. nih.gov Specifically, the N-p-methoxyphenethyl derivative and the primary amide derivative of the 7-methoxy-substituted chromone showed activity, while the N-benzyl derivative had poor activity. nih.gov

Furthermore, the natural product 2-henicosyl-5,7-dihydroxy-4H-chromen-4-one, which shares the 5,7-oxygenation pattern, has been noted for its antioxidant properties, which could be beneficial in mitigating the oxidative stress associated with leishmaniasis. nih.gov These findings highlight the potential of the chromone scaffold as a basis for the development of novel treatments for visceral leishmaniasis, though further investigation into the specific efficacy of 5,7-dimethoxychromone is warranted.

Allelopathic Effects and Plant Growth Inhibition

Allelopathy is a biological phenomenon where an organism produces one or more bioactive chemicals that influence the germination, growth, survival, and reproduction of other organisms. Research into the allelopathic potential of chromone derivatives has revealed their capacity to act as plant growth inhibitors.

A study on 5,7-dihydroxychromone, isolated from peanut shells, demonstrated significant phytotoxic effects. nih.gov This compound inhibited the radicle elongation of several plant species, including velvetleaf, corn, peanut, and wheat. nih.gov The concentration of 5,7-dihydroxychromone required to inhibit 50% of the radicle elongation (I50) varied among the tested species, as detailed in the table below.

| Plant Species | I50 (µM) for Radicle Elongation Inhibition |

|---|---|

| Velvetleaf | 30 |

| Corn | 50 |

| Peanut | 65 |

| Wheat | 200 |

Data on the phytotoxic effects of 5,7-dihydroxychromone.

Furthermore, a study on 6,7-dimethoxychromone, a structural isomer of 5,7-dimethoxychromone, identified it as a potent allelochemical from Jatropha podagrica. researchgate.net This compound significantly inhibited the growth of both the shoots and roots of cress seedlings at concentrations greater than 0.3 mM. researchgate.net The I50 values for the inhibition of cress shoot and root growth were 0.95 mM and 0.83 mM, respectively. researchgate.net

| Plant Part (Cress) | I50 (mM) for Growth Inhibition |

|---|---|

| Shoot | 0.95 |

| Root | 0.83 |

Data on the allelopathic activity of 6,7-dimethoxychromone.

These findings suggest that chromones with a 5,7-oxygenation pattern, including the dimethoxy derivative, are likely to possess allelopathic properties and have the potential to influence plant growth and development in their surrounding environment.

Neurogenic Properties in Cellular Models

The potential of small molecules to influence neurogenesis, the process of generating new neurons, is an area of intense research for its therapeutic implications in neurodegenerative diseases and cognitive enhancement. While direct evidence for the neurogenic properties of 5,7-dimethoxychromone is not yet established in the scientific literature, studies on structurally similar polymethoxyflavones suggest that this class of compounds may possess neurogenic capabilities.

For instance, 3,5,7,3',4'-pentamethoxyflavone has been shown to promote neurite outgrowth in Neuro2a cells, a common cellular model for studying neuronal differentiation. nih.gov This effect was mediated through the ERK signaling pathway, a critical pathway in neuronal development. nih.gov Another related compound, 3,5,6,7,8,3',4'-heptamethoxyflavone, has been found to ameliorate depression-like behavior in animal models by restoring the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neurogenesis and neuroplasticity in the hippocampus. nih.gov

These studies on other methoxylated flavonoids provide a rationale for investigating the potential neurogenic effects of 5,7-dimethoxychromone. The presence of methoxy groups on the flavonoid backbone appears to be a favorable structural feature for neuroactivity, and future research could explore whether 5,7-dimethoxychromone can induce neuronal proliferation or differentiation in relevant cellular models.

Pharmacological Research in Animal Models

Antiallergic Activity Models

Direct experimental research on the antiallergic activity of 5,7-Dimethoxychromone in in vivo animal models is not extensively documented in publicly available literature. However, the broader class of chromone (B188151) derivatives is recognized for its antiallergic properties ijrar.org.

Studies on structurally similar flavonoids have shown promise. For instance, a synthetic flavonoid, 5,7-dimethoxy-3,4'-dihydroxyflavone, demonstrated notable antiallergic effects when administered via inhalation in rat models of asthma. In an anti-DNP-IgE-induced asthma model, this compound dose-dependently inhibited the increase in airway resistance following an antigen challenge nih.gov. In an ovalbumin (OVA)-induced asthma model, it suppressed airway hyperresponsiveness, reduced inflammatory cell counts (eosinophils and neutrophils) in bronchoalveolar lavage fluid, and lowered IgE levels in serum nih.gov. The efficacy of this related flavone (B191248) was found to be comparable to established antiallergic drugs like disodium (B8443419) cromoglycate and nedocromil (B1678009) sodium nih.gov. These findings on a related flavone underscore the potential of the 5,7-dimethoxy substitution pattern, though specific in vivo data for the chromone equivalent is needed.

Cardiovascular System Modulation

Vasorelaxant Effects in Isolated Organ Preparations (e.g., Rat Thoracic Aorta)

In isolated rat aortic rings pre-contracted with methoxamine, 5,7-dimethoxyflavone (B190784) induced concentration-dependent relaxation nih.gov. This effect was significantly diminished by the removal of the endothelium, indicating an endothelium-dependent mechanism. The vasorelaxant response was also inhibited by pre-treatment with N(G)-nitro-L-arginine methyl ester (L-NAME) and an inhibitor of soluble guanylate cyclase (ODQ), suggesting the involvement of the nitric oxide-cyclic GMP (NO-cGMP) pathway nih.gov. Further investigation revealed that the vasorelaxation is also partly mediated by the cyclooxygenase pathway and involves the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) influx from the extracellular space nih.gov.

| Condition/Inhibitor | Effect on Vasorelaxation | Inferred Mechanism | Reference |

|---|---|---|---|

| Endothelium Removal | Significantly Reduced | Endothelium-dependent relaxation | nih.gov |

| L-NAME (NO synthase inhibitor) | Significantly Reduced | Involvement of Nitric Oxide (NO) pathway | nih.gov |

| ODQ (sGC inhibitor) | Significantly Reduced | Involvement of cGMP pathway | nih.gov |

| High KCl (depolarizing agent) | Significantly Inhibited | Involvement of K+ channels / membrane potential | nih.gov |

| Preincubation with compound | Inhibited CaCl2-induced contractions | Inhibition of extracellular Ca2+ influx | nih.gov |

Antifeedant Activity in Insect Models (e.g., Spodoptera litura, Beet Armyworm)

Research has explored the antifeedant properties of both flavones and chromones against the common cutworm, Spodoptera litura. One study specifically investigated structure-activity relationships and noted that while many flavonoids showed activity, the presence of a bulky B-ring (the phenyl group at position C-2) could be a disadvantage nih.govresearchgate.net. The study suggested that the activity of some chromones, which lack this B-ring, was increased compared to their flavone counterparts nih.govresearchgate.net. This indicates that the simpler chromone structure may be beneficial for this specific biological activity. However, specific data on the antifeedant efficacy of 5,7-Dimethoxychromone against S. litura has not been reported in these studies. The research focused on other polymethylated flavones and general comparisons between the two classes of compounds nih.gov.

General Considerations for In Vivo Efficacy Assessment and Model Selection

The translation of in vitro findings to in vivo efficacy requires careful selection of appropriate animal models and a structured assessment approach nih.gov. For a compound like 5,7-Dimethoxychromone, several factors must be considered when designing preclinical studies.

Model Selection:

Relevance to Human Condition: The chosen animal model should accurately mimic the pathophysiology of the human disease being targeted, whether it is an allergic, cardiovascular, or other condition nih.gov. For instance, in allergy research, models like OVA-induced asthma in rats or mice are common as they replicate key features of human allergic asthma nih.gov.

Pharmacokinetic and Pharmacodynamic (PK/PD) Compatibility: The model must be suitable for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Humanized mouse models, where mouse genes are replaced with human equivalents, can be crucial for assessing drugs that target human-specific proteins biocytogen.com.

Reproducibility and Rigor: Studies should be designed to be reproducible, with clear endpoints and sufficient statistical power. The use of established guidelines like the Animal Model Quality Assessment (AMQA) can help ensure the robustness of the model and the data generated nih.gov.

Efficacy Assessment:

Translatable Biomarkers: The assessment should include biomarkers that are relevant to both the animal model and the human condition to facilitate translation to clinical trials nih.gov.

Dose-Response Relationship: Establishing a clear relationship between the dose administered and the observed effect is fundamental to understanding the compound's potency and therapeutic window.

Route of Administration: The method of delivery (e.g., oral, intravenous, inhaled) can significantly impact bioavailability and efficacy and should be chosen based on the compound's properties and intended clinical use nih.gov.

Structure Activity Relationship Sar Studies

Influence of Substituent Nature and Position on Biological Activity

Impact of Methoxy (B1213986) Group Positions and Number

The methoxylation pattern on the chromone (B188151) ring is a significant factor in modulating biological activity. Studies have shown that the presence and location of methoxy groups can enhance or diminish the therapeutic potential of these compounds. For instance, the methoxy group at the C-7 position has been identified as having a substantial impact on the anti-inflammatory activity of certain chromone derivatives. nih.gov In one study, 2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one demonstrated a moderate inhibitory effect on superoxide (B77818) anion generation in human neutrophils. nih.gov

However, the influence of methoxylation is highly dependent on the specific biological target. In a study investigating lipid-lowering effects in hepatocytes, compounds with 3′,4′,5′-trimethoxy groups on a C-2 phenoxy ring showed a significant impact on reducing lipid droplets. mdpi.com Conversely, for the same activity, mono-substitution at the C-7 position of the chromone ring alone did not appear to promote the desired effect, indicating that a specific combination and number of methoxy groups are required for optimal activity in certain contexts. mdpi.com

Role of Hydroxyl Groups and their Criticality

Hydroxyl groups are crucial for the biological activity of many chromone derivatives, often acting as hydrogen bond donors to facilitate interactions with enzyme active sites. pharmacophorejournal.com The radical scavenging potential of chromones, a measure of antioxidant activity, is strongly influenced by hydroxyl groups. Research suggests that 3',4'-dihydroxy (catechol) groups, along with hydroxyl groups at the C-3 and C-5 positions, are particularly important for this activity. researchgate.net The methylation or glycosylation of these critical hydroxyl groups has been observed to cause a decrease in radical scavenging ability. researchgate.net

The position of the hydroxyl group can also introduce specific biological effects, such as cytotoxicity. For example, a chromone analog featuring a hydroxyl group at the C-5 position was found to display significant cytotoxicity, whereas other hydroxylated analogs in the same series did not. mdpi.com This highlights the criticality of the substitution position, where a hydroxyl group at C-5 can confer cytotoxic properties that are absent when it is placed elsewhere on the scaffold.

Effects of Alkyl Side Chains at C-2 Position

The C-2 position of the chromone scaffold is a common site for substitution, and the nature of the side chain at this position plays a pivotal role in defining the compound's biological properties. A prominent class of naturally occurring chromones features a 2-(2-phenylethyl) side chain. researchgate.net These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, which are modulated by the substitution patterns on both the chromone core and the phenylethyl moiety. researchgate.netnih.gov

For example, various 2-(2-phenylethyl)chromone (B1200894) derivatives isolated from natural sources have demonstrated potent inhibitory effects against nitric oxide (NO) production, with IC₅₀ values in the low micromolar range. nih.gov The structural diversity within this subclass, achieved through different hydroxylation and methoxylation patterns on the phenylethyl side chain, leads to a broad spectrum of bioactivity, underscoring the importance of the C-2 substituent in guiding the molecule's therapeutic application. researchgate.net

| Compound | C-2 Substituent | C-5/C-7 Substituents | Biological Activity | Finding | Reference |

|---|---|---|---|---|---|

| 2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one | 3,5-dimethoxyphenoxy | 5,7-dimethoxy | Anti-inflammatory | Moderate inhibition of superoxide anion generation. | nih.gov |

| Chromone with C-5 Hydroxyl Group | Varies | 5-hydroxy | Cytotoxicity | Displayed significant cytotoxicity compared to other hydroxylated analogs. | mdpi.com |

| 2-(2-phenylethyl)chromone derivatives | 2-phenylethyl | Varies | Anti-inflammatory | Inhibition of nitric oxide (NO) production with IC₅₀ values of 7.0–12.0 μM. | nih.gov |

| 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | 2-[2-(3-hydroxy-4-methoxyphenyl)ethyl] | 6-hydroxy, 7-methoxy | Tyrosinase Inhibition | Potent inhibitory activity with an IC₅₀ value of 89.0 ± 1.7 μM. | nih.gov |

Significance of Positional Isomerism (e.g., 5,7-dimethoxychromone vs. 6,7-dimethoxychromone)

Positional isomerism, where substituents occupy different positions on the chromone core, can lead to significant variations in biological activity. nih.gov Even a subtle change, such as shifting a methoxy or hydroxyl group to an adjacent carbon, can alter the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, thereby affecting its interaction with a biological target. mdpi.com

For instance, the tyrosinase inhibitory activity of 2-(2-phenylethyl)chromone derivatives is highly sensitive to the substitution pattern on the benzo-γ-pyrone core. The compound 6-hydroxy-7-methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone was found to be a potent tyrosinase inhibitor with an IC₅₀ value of 89.0 ± 1.7 μM. nih.gov In contrast, its positional isomers and related analogs showed markedly different activities, with some being inactive, which demonstrates that the specific arrangement of hydroxyl and methoxyl groups is essential for this particular biological function. nih.gov This underscores the principle that the precise placement of functional groups is a critical consideration in the design of bioactive chromones.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of steric and electronic features required for a molecule to exert a specific biological activity. nih.govdovepress.com This approach is particularly valuable for designing new ligands and for virtual screening of compound libraries to find novel hits. dovepress.com

For chromone derivatives, pharmacophore modeling has been successfully applied to develop potent inhibitors for various therapeutic targets. In a study aimed at discovering new acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, a 3D quantitative structure-activity relationship (QSAR) pharmacophore model was generated based on known bioactive chromones. nih.gov The best-performing model, designated AAHHRR_4, consisted of six key features: two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings. nih.gov